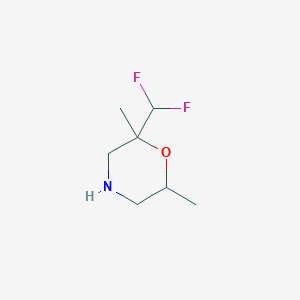

2-(Difluoromethyl)-2,6-dimethylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c1-5-3-10-4-7(2,11-5)6(8)9/h5-6,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBDLFMQDZFLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)(C)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 2 Difluoromethyl 2,6 Dimethylmorpholine

Construction of the Difluoromethyl Moiety

Direct C–H Difluoromethylation Approaches for Heterocycles

Direct C–H difluoromethylation is a powerful and atom-economical strategy that avoids the need for pre-functionalization of the heterocyclic substrate. nih.gov This approach involves the direct replacement of a hydrogen atom on the heterocycle with a difluoromethyl group. Recent advancements have established both transition-metal-catalyzed and radical-mediated pathways to achieve this transformation under increasingly mild conditions. nih.govqmul.ac.uk

Transition metal catalysis offers a robust platform for the regioselective difluoromethylation of C–H bonds. Palladium and Ruthenium are prominent catalysts in this field.

Palladium-Catalyzed Systems: Palladium catalysts are effective for the difluoromethylation of a wide range of heteroaryl halides, including chlorides, bromides, and iodides. rsc.org More advanced methods enable the direct C–H functionalization of electron-rich heteroarenes. For instance, the palladium-catalyzed C–H ethoxycarbonyldifluoromethylation with ethyl bromodifluoroacetate (BrCF₂CO₂Et) has been developed. acs.org A critical component of this system is the use of a bidentate phosphine (B1218219) ligand, such as Xantphos, which facilitates the catalytic cycle. acs.org These reactions typically exhibit high regioselectivity, targeting the C–H bonds adjacent to the heteroatom in substrates like indoles, furans, and thiophenes. acs.org While direct C-H difluoromethylation of a saturated heterocycle like morpholine (B109124) is challenging, these methods are highly relevant for precursor aromatic heterocycles.

Ruthenium-Catalyzed Systems: Ruthenium catalysts have been successfully employed for the C–H difluoromethylation of aromatic compounds containing directing groups. A notable example is the highly para-selective C-H difluoromethylation of ketoxime ethers. nih.govcnpereading.com Mechanistic studies indicate that the reaction proceeds through a chelation-assisted cycloruthenation, which controls the high regioselectivity. nih.gov This directing group strategy is a powerful tool for achieving site-selectivity that might otherwise be difficult to control.

| Catalyst System | Reagent | Directing Group | Key Features |

| Pd(dba)₂ / Xantphos | BrCF₂CO₂Et | Heteroatom (N, S, O) | High regioselectivity for C-H bonds adjacent to the heteroatom in electron-rich heteroarenes. acs.org |

| [Ru(p-cymene)Cl₂]₂ | AgCF₂H | Ketoxime Ether | High para-selectivity via chelation-assisted cyclometalation. nih.gov |

| Pd(OAc)₂ / Ligand | ICF₂H | Boronic Acid | Coupling with aryl boronic acids using ex situ generated difluoroiodomethane. semanticscholar.org |

Radical-mediated processes have become a cornerstone for the difluoromethylation of heterocycles, valued for their mild reaction conditions and excellent functional group tolerance. rsc.orgresearchgate.net These methods typically involve the generation of a difluoromethyl radical (•CF₂H), which is then trapped by the heterocyclic substrate.

One pioneering method uses zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), also known as DFMS, which generates the •CF₂H radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This reagent has proven effective for the direct difluoromethylation of a wide array of nitrogen-containing heteroarenes. nih.gov

More recently, organic photoredox catalysis has emerged as a metal-free alternative. nih.govnih.gov In this approach, an organic dye, such as Rose Bengal, absorbs visible light and initiates a single-electron transfer process. Using sodium difluoromethanesulfinate (CF₂HSO₂Na) as the radical source and molecular oxygen as a green oxidant, this method allows for the efficient C–H difluoromethylation of various heterocycles under exceptionally mild conditions (room temperature, green LED irradiation). researchgate.net This strategy is particularly valuable for the late-stage functionalization of complex and biologically active molecules. nih.govnih.gov The nucleophilic character of the •CF₂H radical often directs its addition to electron-deficient positions on the heterocycle. nih.gov

| Protocol | Radical Source | Initiator / Catalyst | Key Features |

| Baran's Method | Zn(SO₂CF₂H)₂ (DFMS) | tert-butyl hydroperoxide (TBHP) | Mild, scalable, open-flask conditions; compatible with many N-heteroarenes. nih.gov |

| Organic Photoredox Catalysis | CF₂HSO₂Na | Rose Bengal / Visible Light / O₂ | Metal-free, uses a green oxidant, proceeds at room temperature. nih.govresearchgate.net |

| Hypervalent Iodine Reagents | Iodo(III)difluoroacetate | UV Light | Direct difluoromethylation via photolysis. |

Nucleophilic and Electrophilic Difluoromethylation Reagents

The choice between a nucleophilic or electrophilic reagent depends on the electronic nature of the substrate. This duality allows for the difluoromethylation of a broad range of precursors.

Nucleophilic Reagents: Nucleophilic reagents deliver a difluoromethyl anion equivalent ("CF₂H⁻") to an electrophilic center. (Difluoromethyl)trimethylsilane (TMSCF₂H) is one of the most common nucleophilic difluoromethylating reagents. rsc.orgchinesechemsoc.org Another important class is sulfone-based reagents, such as difluoromethyl phenyl sulfone (PhSO₂CF₂H), which can be deprotonated to form a stable carbanion that acts as a potent nucleophile. nih.govacs.org These reagents are used to introduce the CF₂H group by reacting with electrophiles like aldehydes, ketones, or imines, which could be precursors to the target morpholine. nih.gov

Electrophilic Reagents: Electrophilic reagents function by delivering a difluoromethyl cation equivalent ("CF₂H⁺") to a nucleophilic center, such as an enolate, amine, or thiol. These reagents are often based on sulfonium (B1226848) or sulfoximine (B86345) structures. For example, S-(difluoromethyl)diarylsulfonium salts can effectively transfer a difluoromethyl group to various nucleophiles. acs.org A newer generation of reagents, such as those derived from N-Tosyl-S-difluoromethyl-S-phenylsulfoximine, has been developed to react with a range of S-, N-, and C-nucleophiles. acs.org Mechanistic studies suggest that some of these reactions may proceed through a difluorocarbene intermediate. acs.org The development of bench-stable crystalline solids that act as electrophilic (phenylsulfonyl)difluoromethylating agents has expanded the toolkit for functionalizing electron-rich (hetero)arenes and other nucleophiles under mild, transition-metal-free conditions. nih.gov

| Reagent Type | Example Reagent | Chemical Formula | Reacts With |

| Nucleophilic | (Difluoromethyl)trimethylsilane | (CH₃)₃SiCF₂H | Aldehydes, Ketones, Imines rsc.orgchinesechemsoc.org |

| Nucleophilic | Difluoromethyl phenyl sulfone | C₆H₅SO₂CF₂H | Aldehydes, Ketones (after deprotonation) nih.gov |

| Electrophilic | S-(Difluoromethyl)diarylsulfonium salt | [Ar₂S-CF₂H]⁺ BF₄⁻ | Amines, Thiols, Phosphines acs.org |

| Electrophilic | (Phenylsulfonyl)difluoromethylating Reagent | Varies | Anilines, Phenols, Thiols, Enolates nih.gov |

Difluorocarbene Precursors and Generation Strategies

The generation of difluorocarbene (:CF₂), a highly reactive intermediate, is a classic and effective method for introducing the difluoromethyl group, particularly onto heteroatoms like nitrogen. chim.itthieme-connect.com The insertion of difluorocarbene into an N-H bond of a pre-formed 2,6-dimethylmorpholine (B58159) would be a direct route to the target compound.

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This compound is an inexpensive, crystalline, and bench-stable solid that serves as an excellent difluorocarbene precursor. orgsyn.orgacs.org Upon heating (typically around 95 °C or higher), it undergoes thermal decarboxylation to release carbon dioxide and generate difluorocarbene. thieme-connect.comacs.org This in situ generation allows the reactive carbene to be trapped by a nucleophile present in the reaction mixture, such as the nitrogen of an amine or heterocycle, to form an N-CF₂H bond after protonation. orgsyn.orgacs.org While effective, the process can require high temperatures. thieme-connect.com

Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (MDFA or MFSDA): MDFA is another powerful difluorocarbene precursor. acs.org It is a versatile reagent that can be used for trifluoromethylation as well as difluorocyclopropanation of alkenes. chemicalbook.com Under high concentration and temperature, MDFA can act as a highly efficient source of difluorocarbene, with reactivity comparable to more expensive silicon-based reagents. acs.org Its mechanism often involves reaction with a catalyst or initiator, leading to the elimination of sulfur dioxide and carbon dioxide to furnish the carbene. orgsyn.org

| Precursor | Formula | Generation Method | Key Features |

| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | Thermal Decarboxylation | Inexpensive, stable solid; often requires elevated temperatures. thieme-connect.comorgsyn.orgacs.org |

| Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate | FSO₂CF₂CO₂CH₃ | Thermal or Catalytic Decomposition | Highly efficient carbene source; also used for trifluoromethylation. acs.orgchemicalbook.com |

| Ethyl Bromodifluoroacetate | BrCF₂CO₂Et | Base-induced decomposition | Used in cascade reactions to form gem-difluorinated heterocycles. researchgate.netrsc.org |

Difluoromethylation/Cyclization Cascade Reactions for Heterocycle Assembly

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. A difluoromethylation/cyclization cascade allows for the simultaneous introduction of the difluoromethyl group and the construction of the heterocyclic ring system.

This strategy often employs a difluorocarbene precursor that reacts with an acyclic starting material designed to cyclize after the initial difluoromethylation event. For example, difluorocarbene generated from ethyl bromodifluoroacetate can react with enaminones. rsc.org This forms a key aminocyclopropane intermediate, which then undergoes a regioselective ring-opening and subsequent intramolecular cyclization to afford gem-difluorinated five-membered heterocycles like 2H-furans. rsc.org Similarly, [4+1] cycloaddition reactions between difluorocarbene and conjugated systems like α,β-unsaturated imines can be used to assemble difluorinated five-membered rings. researchgate.net Adapting this logic to acyclic precursors containing both amine and alcohol functionalities could provide a novel pathway to construct the 2-(difluoromethyl)morpholine (B6616687) core directly. This approach is synthetically elegant as it builds complexity rapidly from simple starting materials. researchgate.net

Stereocontrolled Synthesis of the 2,6-Dimethylmorpholine Ring System

The 2,6-dimethylmorpholine scaffold is a key structural component, and its stereochemistry can significantly influence the biological activity of the final compound. Achieving control over the relative and absolute stereochemistry of the two methyl groups is a primary challenge in its synthesis.

Cyclization Methodologies for Di-substituted Morpholines (e.g., Diisopropanolamine (B56660) Cyclization)

A prevalent and well-established method for the synthesis of 2,6-dimethylmorpholine is the acid-catalyzed cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol). This intramolecular dehydration reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. The process involves the protonation of the hydroxyl groups, followed by the elimination of water and subsequent ring closure to form the morpholine ring.

The reaction conditions, including the concentration of the acid and the temperature, play a crucial role in the efficiency of the cyclization and the yield of the desired product. For instance, processes have been developed where diisopropanolamine and sulfuric acid are simultaneously metered into a reactor, allowing for the utilization of the heat of reaction to drive the process. rsc.org

Diastereoselective Control in 2,6-Dimethylmorpholine Formation (cis/trans selectivity)

The cyclization of diisopropanolamine can result in the formation of both cis- and trans-isomers of 2,6-dimethylmorpholine. For many applications, the cis-isomer is the preferred diastereomer. google.com Consequently, significant effort has been directed towards controlling the diastereoselectivity of the cyclization reaction to favor the cis configuration.

It has been demonstrated that the use of excess sulfuric acid and careful control of the reaction temperature can significantly influence the isomer ratio. google.com For example, heating diisopropanolamine with varying molar ratios of sulfuric acid at temperatures around 180°C can lead to a high proportion of the cis-isomer. The undesirable trans-isomer can also be converted to the more desirable cis-isomer through isomerization processes, for example, over a hydrogenation catalyst. google.com

Table 1: Effect of Sulfuric Acid Molarity on cis/trans Isomer Ratio in 2,6-Dimethylmorpholine Synthesis

| Molar Ratio (H₂SO₄ : Diisopropanolamine) | Reaction Temperature (°C) | Reaction Time (hours) | Total Yield (%) | cis-isomer (%) | trans-isomer (%) |

|---|---|---|---|---|---|

| 1.5 : 1 | 180 | 5 | 96 | 80 | 20 |

| 2.0 : 1 | 180 | 3 | 94 | 84 | 16 |

| 3.0 : 1 | 180 | 3 | 91 | 88 | 12 |

Data compiled from patent literature describing the cyclization of diisopropanolamine. google.com

Enantioselective Synthesis of Chiral 2,6-Dimethylmorpholine Precursors

Accessing enantiomerically pure 2,6-dimethylmorpholine requires the use of chiral starting materials or asymmetric catalytic methods. A notable strategy involves a "chiral pool" approach, utilizing readily available enantiopure starting materials.

An efficient synthesis of (-)-(2R,6R)-2,6-dimethylmorpholine has been developed starting from enantiomers of ethyl lactate (B86563). This method involves the O-alkylation of (R)-ethyl lactate with the O-trifluoromethylsulfonyl derivative of (S)-ethyl lactate. The resulting homochiral ether, possessing the necessary stereocenters, undergoes further transformations of its two ester functionalities to construct the desired chiral morpholine ring. This approach ensures high enantiomeric purity of the final product by incorporating the chirality from the starting materials.

Convergent and Divergent Synthetic Pathways to 2-(Difluoromethyl)-2,6-dimethylmorpholine

The introduction of the difluoromethyl group onto the 2,6-dimethylmorpholine scaffold can be achieved through either convergent or divergent synthetic strategies. A convergent approach would involve the synthesis of a precursor already containing the difluoromethyl group, which is then used to construct the morpholine ring. In contrast, a divergent, or late-stage functionalization, approach involves the synthesis of the 2,6-dimethylmorpholine ring first, followed by the introduction of the difluoromethyl group.

Sequential Functionalization of Pre-formed Morpholine Scaffolds

A divergent approach to this compound would begin with the pre-formed 2,6-dimethylmorpholine ring system. This strategy relies on the selective functionalization of the carbon atom at the 2-position. This can be a challenging transformation, often requiring the use of directing groups or specific activation of the C-H bond. While general methods for the C-H functionalization of heterocycles are known, the specific application to introduce a difluoromethyl group at the 2-position of 2,6-dimethylmorpholine would require tailored reaction conditions.

Integration of Difluoromethylation into Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry for the rapid generation of analogues of lead compounds. The introduction of a difluoromethyl group at a late stage of a synthetic sequence is highly desirable as it allows for the modification of complex molecules without the need for de novo synthesis.

Various reagents and methods have been developed for late-stage difluoromethylation. These often involve radical-based processes that can be initiated photochemically or through the use of radical initiators. For the synthesis of this compound, a late-stage C-H difluoromethylation would be an ideal approach. This would involve the direct conversion of a C-H bond at the 2-position of 2,6-dimethylmorpholine to a C-CF₂H bond. While powerful, achieving regioselectivity in such reactions on a molecule with multiple C-H bonds can be a significant challenge and would likely depend on the electronic and steric environment of the target C-H bond.

Stereochemistry, Conformation, and Configurational Studies

Stereoisomerism of 2,6-Dimethylmorpholine (B58159) Moiety (cis/trans and R/S Configurations)

The 2,6-dimethylmorpholine core of the molecule contains two stereogenic centers at the C2 and C6 positions. This gives rise to stereoisomerism, which can be described in terms of both cis/trans isomerism and R/S absolute configurations. uou.ac.in

Cis/Trans Isomerism : This type of isomerism relates to the relative positions of the two methyl groups on the morpholine (B109124) ring. uou.ac.in In the cis-isomer, the methyl groups are on the same side of the ring, while in the trans-isomer, they are on opposite sides. uou.ac.in The cis configuration is generally the more stable and referenced form, with both methyl groups occupying equatorial positions in the preferred chair conformation to minimize steric hindrance. cdnsciencepub.comlibretexts.org

R/S Configurations : Each chiral center (C2 and C6) can be assigned an absolute configuration of R or S based on the Cahn-Ingold-Prelog priority rules. This leads to the possibility of four distinct stereoisomers. A molecule with 'n' stereogenic elements can have up to 2n stereoisomers. masterorganicchemistry.comyoutube.com

The possible stereoisomers of 2,6-dimethylmorpholine are:

(2R,6S)-2,6-dimethylmorpholine (cis, meso)

(2R,6R)-2,6-dimethylmorpholine (trans)

(2S,6S)-2,6-dimethylmorpholine (trans)

The (2R,6S) configuration is a meso compound due to an internal plane of symmetry, making it achiral and identical to the (2S,6R) configuration. The (2R,6R) and (2S,6S) isomers are a pair of enantiomers.

| Isomer Name | Relative Configuration | Absolute Configuration | Chirality |

|---|---|---|---|

| cis-2,6-Dimethylmorpholine | cis | (2R,6S) or (2S,6R) | Achiral (meso) |

| (R,R)-trans-2,6-Dimethylmorpholine | trans | (2R,6R) | Chiral |

| (S,S)-trans-2,6-Dimethylmorpholine | trans | (2S,6S) | Chiral |

The definitive structures of the 2,6-dimethylmorpholine stereoisomers are elucidated using a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

¹³C NMR Spectroscopy : This technique can confirm the preferred chair conformations and configurations of substituted morpholines. cdnsciencepub.com In cis-2,6-dimethylmorpholine, where both methyl groups are established as being in equatorial positions, the carbon signals for C-2/C-6 and C-3/C-5 show distinct downfield shifts relative to unsubstituted morpholine. cdnsciencepub.com The chemical shifts provide clear evidence of the substituents' orientation, as axial and equatorial groups experience different magnetic environments.

¹H NMR Spectroscopy : Proton NMR provides information on the spatial relationship between protons through coupling constants (J-values). The magnitude of the coupling constant between adjacent protons on the ring can help determine their dihedral angle and thus distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships, confirming the chair conformation and the orientation of the methyl groups.

X-ray Crystallography : For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, including relative and absolute stereochemistry and the precise conformation of the morpholine ring.

Separating and identifying the different stereoisomers of 2,6-dimethylmorpholine is essential for synthesis and characterization. This is typically achieved through chromatographic methods.

Gas Chromatography (GC) : GC, particularly when coupled with a mass spectrometer (GC-MS), is effective for separating volatile derivatives like the isomers of 2,6-dimethylmorpholine. Different isomers will often have slightly different retention times on a given column, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC, using a stationary phase containing a chiral selector, is the standard method for separating enantiomers, such as the (2R,6R) and (2S,6S) trans isomers. This technique is crucial for determining the enantiomeric purity of a sample.

Spectroscopic Analysis of Mixtures : While not a separation technique, NMR spectroscopy can be used to analyze the composition of a mixture of isomers. cdnsciencepub.com The distinct signals for each isomer allow for the determination of the diastereomeric ratio (cis vs. trans) in a sample.

Chiral Centers at the Difluoromethyl-Substituted Position

The introduction of a difluoromethyl (CHF₂) group at the C2 position of 2,6-dimethylmorpholine creates a new, quaternary stereocenter. The C2 carbon is now bonded to four different substituents: the ring oxygen (O1), the ring nitrogen (N4), a methyl group, and a difluoromethyl group. This adds another layer of stereochemical complexity to the molecule. The unique biochemical properties of the difluoromethyl group have made it an increasingly important substituent in medicinal chemistry. nih.gov

The total number of possible stereoisomers for 2-(difluoromethyl)-2,6-dimethylmorpholine is now determined by three chiral centers (C2, C6, and the new quaternary center at C2). This results in a theoretical maximum of 2³ = 8 stereoisomers.

Achieving control over the absolute stereochemistry at the newly formed C2 quaternary center is a significant synthetic challenge. The construction of such sterically congested centers requires highly selective chemical reactions. General strategies for the stereoselective synthesis of α-difluoromethyl amines often provide a pathway. nih.gov

Potential synthetic approaches include:

Reagent-Controlled Synthesis : One effective method involves the stereoselective nucleophilic difluoromethylation of ketimines using a chiral difluoromethylating agent. nih.gov This approach allows the chirality of the reagent to direct the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched α-difluoromethyl amines. nih.gov

Substrate-Controlled Synthesis : An alternative strategy involves using a chiral precursor, such as an enantiopure 2-methylmorpholine (B1581761) derivative. The inherent chirality of the starting material can influence the facial selectivity of the difluoromethylation reaction.

Chiral Auxiliaries : Attaching a chiral auxiliary to the morpholine nitrogen could guide the incoming difluoromethyl group to a specific face of the molecule, after which the auxiliary can be removed.

After a chiral synthesis, it is critical to determine the enantiomeric purity, or enantiomeric excess (e.e.), of the product. gimitec.com Several analytical techniques are available for this purpose.

Chiral Chromatography : This is the most common and reliable method. Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases can separate the enantiomers of the final product, allowing for precise quantification of the e.e. gimitec.com

NMR Spectroscopy with Chiral Derivatizing Agents : The diastereomers formed by reacting the chiral amine with a chiral derivatizing agent (e.g., Mosher's acid) can be distinguished by high-resolution NMR. The integration of the distinct signals for each diastereomer allows for the calculation of the e.e. of the original sample.

Vibrational Circular Dichroism (VCD) : VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum to theoretical spectra calculated for the R and S enantiomers, the absolute configuration and e.e. can be determined. nih.gov

| Method | Principle | Application |

|---|---|---|

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. gimitec.com | Direct separation and quantification of enantiomers. |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. nih.gov | Indirect quantification of enantiomers via integration of diastereomeric signals. |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of circularly polarized IR light. nih.gov | Determination of absolute configuration and e.e. by comparing experimental and computed spectra. |

| Fluorescence-Based Assays | Formation of diastereomeric complexes with distinct fluorescence properties. nih.gov | High-throughput screening for enantiomeric excess. nih.govrsc.org |

Conformational Analysis of the Morpholine Ring in this compound

The morpholine ring is known to preferentially adopt a chair conformation to minimize torsional and steric strain. nih.govacs.org In substituted morpholines, the substituents tend to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. cdnsciencepub.comlibretexts.org

For the parent cis-2,6-dimethylmorpholine, it is established that the lowest energy conformation is a chair form with both methyl groups in equatorial positions. cdnsciencepub.com The introduction of a difluoromethyl group at the C2 position, creating a tetrasubstituted carbon, introduces significant steric considerations.

The conformational preference will be dictated by the relative steric bulk of the substituents. The general order of decreasing steric bulk is tert-butyl > isopropyl > ethyl > methyl. libretexts.org

C6-Methyl Group : The methyl group at the C6 position will have a strong preference for the equatorial orientation to avoid 1,3-diaxial interactions with the axial protons at C3 and C5.

C2-Substituents : At the C2 position, both a methyl and a difluoromethyl group are present. One must occupy an axial position, and the other an equatorial position. The difluoromethyl group is sterically larger than a methyl group. Therefore, to minimize steric strain, the bulkier difluoromethyl group would preferentially occupy the equatorial position, forcing the C2-methyl group into the axial position.

Resulting Conformation : The most stable conformation is therefore predicted to be a chair form with the C6-methyl group equatorial, the C2-difluoromethyl group equatorial, and the C2-methyl group axial. However, the presence of an axial methyl group at C2 will introduce significant 1,3-diaxial strain with the axial proton on the nitrogen (if protonated) and the axial proton at C5. This steric clash may lead to a distortion of the chair conformation, possibly flattening the ring or adopting a twist-boat conformation to alleviate the strain. The hydrogen atom of the difluoromethyl group can also act as a hydrogen bond donor, which could further influence conformational preferences through intramolecular interactions. nih.gov

| Compound | Mentioned In |

|---|---|

| This compound | Article Subject |

| 2,6-Dimethylmorpholine | Section 3.1, 3.1.1, 3.1.2, 3.2, 3.3 |

| Morpholine | Section 3.1.1, 3.3 |

| 2-Methylmorpholine | Section 3.2.1 |

| Mosher's acid | Section 3.2.2 |

Article on this compound Forthcoming Pending Availability of Specific Research Data

An in-depth article focusing on the chemical compound “this compound,” structured around a detailed outline of its stereochemistry, conformation, and molecular interactions, cannot be generated at this time due to a lack of specific scientific literature and data on this particular molecule.

Extensive searches for experimental and computational studies on this compound have not yielded the specific research findings necessary to accurately and thoroughly address the requested topics. Key areas where data is currently unavailable include:

Chair-Boat Conformational Equilibria: No studies were found that specifically investigate the energy differences or equilibrium populations of the chair and boat conformers of this compound.

Influence of Substituents on Ring Conformation: While general principles regarding the conformational effects of methyl and difluoromethyl groups on cyclic systems exist, there is no specific analysis of their combined influence on the morpholine ring in this compound. Data such as conformational free energies (A-values) for the difluoromethyl group are available for cyclohexane (B81311) systems, but their direct application to the morpholine ring, with its distinct heteroatoms and geometry, would be speculative.

Stereochemical Implications in Molecular Recognition and Intermolecular Interactions: There is a lack of published research detailing how the specific stereochemistry of this compound influences its binding to biological targets or its intermolecular interactions.

Without access to dedicated studies, such as those employing NMR spectroscopy, X-ray crystallography, or computational chemistry for this exact molecule, any attempt to write the requested article would fall short of the required standards of scientific accuracy and detail. The creation of data tables and a thorough discussion of research findings as instructed is not possible.

Further research and publication of data specifically on this compound are required before a comprehensive and scientifically sound article on its stereochemical and conformational properties can be written.

Computational and Mechanistic Investigations

Quantum Chemical Studies on Difluoromethylation Reactions

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping out the energetic landscapes of difluoromethylation reactions. sumitomo-chem.co.jp These investigations clarify reaction mechanisms, identify key intermediates, and predict the feasibility of proposed synthetic routes.

DFT calculations have become a standard method for analyzing reaction mechanisms in organic synthesis. sumitomo-chem.co.jpresearchgate.net In the context of forming compounds like 2-(Difluoromethyl)-2,6-dimethylmorpholine, DFT is used to model the step-by-step process of introducing the difluoromethyl (CF2H) group.

Studies on related difluoromethylation processes have shown that the reaction often proceeds through a radical pathway. acs.orgresearchgate.net DFT calculations help to elucidate these pathways by computing the energies of reactants, intermediates, transition states, and products. For instance, calculations have been used to support the involvement of imidoyl radicals and subsequent cyclization in certain difluoromethylation reactions. researchgate.net Furthermore, DFT has been employed to probe the electronic nature of the reacting species, revealing in some cases that the CF2H radical behaves as a nucleophile. researchgate.net This information is critical for predicting how the radical will interact with the morpholine (B109124) precursor.

Table 1: Representative DFT Calculation Outputs for a Conceptual Difluoromethylation Reaction

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Reactants | Morpholine derivative + CF2H source | 0.0 | Initial bond lengths and angles |

| Radical Intermediate | CF2H radical adduct to the morpholine ring | -15.2 | Newly formed C-C bond length |

| Transition State (TS) | Energy maximum for the radical addition step | +10.5 | Partially formed C-C bond |

| Product | This compound | -45.8 | Final product geometry |

Note: The data in this table is illustrative and based on general findings from DFT studies on radical additions, not on a specific study of this compound.

A crucial aspect of mechanistic studies is the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. researchgate.netresearchgate.net The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the rate of the reaction.

Computational methods are used to locate these transient structures and calculate their energies. researchgate.net For difluoromethylation reactions, DFT calculations have revealed that the activation energy for the addition of a CF2H radical can be relatively low, explaining the efficiency of such processes. researchgate.net By comparing the energy barriers for different possible reaction pathways, chemists can predict which pathway is more likely to occur, thereby forecasting the reaction's outcome and selectivity. This analysis is fundamental to understanding why a reaction might favor one isomer over another. researchgate.net

Molecular Modeling of this compound Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For derivatives of this compound, these methods are vital for exploring their three-dimensional structures and potential interactions with biological targets. researchgate.net

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. numberanalytics.com Derivatives of this compound can adopt various conformations due to the flexibility of the morpholine ring and rotation around single bonds. Conformational analysis aims to identify the most stable, low-energy shapes that the molecule is likely to adopt. nih.govsinica.edu.tw

Molecular Mechanics (MM) provides a computationally efficient way to calculate the potential energy of different conformations. numberanalytics.com For a more dynamic picture, Molecular Dynamics (MD) simulations are employed. nih.gov MD simulates the movement of atoms in a molecule over time, providing insight into its flexibility and the transitions between different conformational states. This exploration of the conformational landscape is a critical first step in understanding how a molecule might fit into the binding site of a protein. sapub.org

For derivatives of this compound designed as potential therapeutic agents, understanding how they interact with their biological targets (e.g., enzymes or receptors) is paramount. researchgate.net Molecular docking is a computational technique used to predict the preferred orientation, or binding mode, of a ligand when it binds to a target protein. elifesciences.orgmdpi.com

These simulations place the ligand into the active site of the target and score the different poses based on factors like electrostatic interactions and hydrogen bonding. The morpholine ring is a valuable pharmacophore known to improve solubility and participate in target interactions. mdpi.comnih.gov The difluoromethyl group is also significant, as it can act as a lipophilic hydrogen bond donor, a property that can enhance binding affinity. researchgate.net

Post-docking analysis, often supplemented by MD simulations of the ligand-protein complex, helps to identify the key amino acid residues involved in the interaction and to assess the stability of the predicted binding mode. nih.govmdpi.com This detailed analysis can guide the design of more potent and selective inhibitors. researchgate.net

Table 2: Potential Molecular Interactions for a this compound Derivative in a Target Binding Site

| Molecular Moiety | Potential Interaction Type | Potential Target Residue Partner |

|---|---|---|

| Morpholine Oxygen | Hydrogen Bond Acceptor | Lysine, Arginine, Serine |

| Morpholine Nitrogen | Hydrogen Bond Acceptor | Aspartic Acid, Glutamic Acid |

| Difluoromethyl Group (C-H) | Lipophilic Hydrogen Bond Donor | Carbonyl Oxygen (main chain), Aspartate |

| Methyl Groups | Hydrophobic (van der Waals) Interaction | Leucine, Valine, Isoleucine |

Mechanistic Elucidation of Site Selectivity and Regioselectivity

In the synthesis of substituted cyclic compounds like this compound, controlling the position at which a new functional group is introduced is a major challenge. Regioselectivity refers to the preference for bond formation at one position over another. Computational studies are invaluable for understanding the factors that govern this selectivity in difluoromethylation reactions. researchgate.net

DFT calculations can be used to compare the activation energies for the addition of the difluoromethyl radical to different potential sites on the precursor molecule. researchgate.net The reaction is predicted to proceed preferentially through the pathway with the lowest energy barrier. Factors influencing this selectivity include steric hindrance (the physical blocking of a reaction site by bulky groups) and electronic effects (the distribution of electron density in the molecule). nih.gov For example, studies on the difluoromethylation of pyridines have shown that the reaction's regioselectivity can be switched by changing the reaction conditions, a phenomenon that can be rationalized through mechanistic analysis supported by computational evidence. nih.govnih.gov By modeling the transition states for addition at different positions, researchers can gain a deep understanding of the underlying reasons for the observed site selectivity, which aids in the development of highly specific synthetic methods. researchgate.net

Prediction of Electronic and Steric Effects of the Difluoromethyl Group

The introduction of a difluoromethyl (CHF2) group at the 2-position of the 2,6-dimethylmorpholine (B58159) scaffold is predicted to significantly influence the molecule's electronic and steric properties. Computational and mechanistic investigations, drawing parallels from studies on other fluorine-containing organic molecules, provide a framework for understanding these effects.

The primary electronic influence of the difluoromethyl group is its strong inductive electron-withdrawing nature. This is a well-established characteristic of fluorinated alkyl groups, stemming from the high electronegativity of fluorine atoms. This electron-withdrawing effect can have several consequences for the morpholine ring system. For instance, it is expected to decrease the electron density on the adjacent carbon atom and, to a lesser extent, on the nitrogen and oxygen atoms of the morpholine ring. This modulation of the electronic environment can impact the molecule's reactivity, basicity of the nitrogen atom, and its potential as a ligand in coordination chemistry.

Sterically, the difluoromethyl group is larger than a methyl group. This increased steric bulk at the 2-position, in conjunction with the methyl group at the 6-position, is anticipated to have a pronounced effect on the conformational preference of the morpholine ring. The chair conformation is typical for morpholine derivatives, and the substituents at the 2- and 6-positions will preferentially occupy equatorial positions to minimize steric hindrance. The presence of the larger difluoromethyl group would further favor a conformation where it is in an equatorial position to avoid unfavorable 1,3-diaxial interactions.

Computational studies on related molecules often employ density functional theory (DFT) to quantify these effects. Parameters such as electrostatic potential maps can visualize the electron distribution, while calculated bond lengths and angles can reveal the steric impact on the molecular geometry. Natural bond orbital (NBO) analysis is another computational tool that can provide quantitative insight into the electronic effects, such as charge distribution on the atoms of the morpholine ring.

To illustrate the predicted effects, the following table presents hypothetical computational data comparing 2,6-dimethylmorpholine with this compound. These values are representative of what would be expected from such computational analyses.

Table 1: Predicted Computational Data on Electronic and Steric Effects

| Parameter | 2,6-Dimethylmorpholine (Predicted) | This compound (Predicted) | Predicted Effect of CHF2 Group |

| Electronic Properties | |||

| NBO Charge on N atom | -0.85 | -0.80 | Decrease in electron density |

| NBO Charge on O atom | -0.65 | -0.62 | Decrease in electron density |

| Dipole Moment (Debye) | 1.8 | 2.5 | Increase due to polar C-F bonds |

| Steric Properties | |||

| C2-Substituent Bond Length (Å) | 1.54 (C-CH3) | 1.55 (C-CHF2) | Slight elongation |

| C2-N-C6 Angle (°) | 112 | 114 | Increase due to steric repulsion |

| Equatorial Conformational Preference Energy (kcal/mol) | >99% | >99% | Strong preference for equatorial position |

Advanced Research Applications and Design Principles

Utility as a Scaffold in Chemical Biology Probes and Modulators

The morpholine (B109124) heterocycle is a frequently utilized scaffold in medicinal chemistry, recognized for its favorable metabolic properties and its ability to serve as a versatile synthetic building block. nih.gov When functionalized with a difluoromethyl group and methyl substituents, as in 2-(difluoromethyl)-2,6-dimethylmorpholine, the resulting scaffold becomes particularly attractive for the design of chemical biology probes and modulators. These tools are essential for interrogating complex biological systems and have facilitated significant discoveries in cellular signaling and therapeutic development.

The design of such probes often involves incorporating reporter groups, such as fluorescent tags, to enable visualization and tracking within biological systems. For instance, morpholine-functionalized fluorescent probes have been developed for detecting pH changes in living cells. mdpi.com The this compound scaffold could be similarly derivatized to create probes for a variety of biological targets. Furthermore, the development of radiolabeled compounds, for example with fluorine-18, for use in Positron Emission Tomography (PET) imaging is a significant area of chemical biology. nih.govnih.govresearchgate.net The presence of the difluoromethyl group in the scaffold provides a potential site for the introduction of ¹⁸F, opening avenues for the development of novel PET imaging agents to study biological processes in vivo. researchgate.net

Structure-Activity Relationship (SAR) Studies of Difluoromethylated Morpholine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For difluoromethylated morpholine derivatives, these studies focus on systematically modifying different parts of the molecule to optimize its interaction with biological targets.

The morpholine moiety is a common feature in many kinase inhibitors, where it can enhance potency and modulate pharmacokinetic properties. mdpi.com The incorporation of a difluoromethyl group can further refine the molecule's interaction with the target protein. For example, in the design of kinase inhibitors, the trifluoromethyl group, a close relative of the difluoromethyl group, has been shown to improve target binding affinity through strong electrostatic and hydrophobic interactions. mdpi.com The difluoromethyl group can similarly be used to fine-tune these interactions.

SAR studies on kinase inhibitors often reveal that specific substitutions on the morpholine ring and associated aromatic systems are crucial for activity. For instance, in a series of mTOR inhibitors, the presence of a morpholine moiety was found to be important for activity, and the addition of trifluoromethyl groups significantly enhanced selectivity and potency. mdpi.com This suggests that a systematic exploration of substituents on the this compound scaffold could lead to the discovery of potent and selective inhibitors for various kinases and receptors.

Table 1: Key Structural Modifications and Their Impact on Target Engagement

| Molecular Feature | Modification | Impact on Target Engagement |

| Morpholine Ring | Substitution at N-position | Modulates solubility and cell permeability |

| Difluoromethyl Group | Replacement of other functional groups | Enhances binding affinity through unique interactions |

| Methyl Groups | Alteration of stereochemistry | Can significantly affect binding selectivity |

| Aromatic Substituents | Introduction of various groups | Fine-tunes electronic and steric properties for optimal fit |

The difluoromethyl (CF₂H) group possesses unique physicochemical properties that significantly influence a molecule's behavior. cornell.edu It is considered a lipophilic hydrogen bond donor, capable of forming hydrogen bonds with biological targets. researchgate.netacs.orgbanglajol.info This ability to act as a bioisostere for hydroxyl, thiol, or amine groups allows it to engage in specific interactions that can enhance binding affinity and selectivity. researchgate.netacs.orgbanglajol.info

Table 2: Physicochemical Properties of the Difluoromethyl Group

| Property | Description | Reference |

| Hydrogen Bonding | Acts as a hydrogen bond donor | researchgate.netacs.orgbanglajol.info |

| Lipophilicity | Generally increases lipophilicity, but the effect is context-dependent | researchgate.netacs.orgbanglajol.info |

| Bioisosterism | Can act as a bioisostere of hydroxyl, thiol, and amine groups | researchgate.netacs.orgbanglajol.info |

Stereochemistry plays a critical role in the interaction of a drug molecule with its biological target. biomedgrid.combiomedgrid.com The 2,6-dimethylmorpholine (B58159) core of the target compound exists as cis and trans isomers, and each of these can exist as a pair of enantiomers. The specific spatial arrangement of the methyl groups and the difluoromethyl group can have a profound impact on how the molecule fits into the binding site of a protein.

It is well-established that different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect than the other. biomedgrid.combiomedgrid.comnih.gov For instance, in the case of cis-fluoro-ohmefentanyl, one stereoisomer was found to be thousands of times more potent than its antipode. nih.gov Therefore, the stereoselective synthesis or chiral separation of the different isomers of this compound is crucial for evaluating their individual biological activities and for developing drugs with improved therapeutic indices. google.comnih.govnih.govgoogle.commdpi.com The synthesis of specific stereoisomers of morpholine derivatives has been a subject of considerable research, highlighting the importance of controlling the three-dimensional structure of these molecules. banglajol.infonih.gov

Development of Chemical Tools for Investigating Biological Pathways

Chemical tools are indispensable for dissecting the complexity of biological pathways. olemiss.edu These can include inhibitors, activators, and probes that allow researchers to perturb and observe cellular processes with high specificity. The this compound scaffold can serve as a foundation for the development of such tools.

For example, fluorescently labeled ligands are powerful tools for studying G protein-coupled receptors (GPCRs), allowing for the visualization of receptor localization and trafficking. researchgate.net By attaching a fluorophore to the this compound core, it may be possible to create novel probes for specific GPCRs or other protein targets. Furthermore, the development of selective inhibitors based on this scaffold can help to elucidate the roles of specific enzymes, such as kinases, in signaling pathways. mdpi.comfrontiersin.org The unique properties of the difluoromethyl group can be exploited to achieve high potency and selectivity for the target of interest.

Applications in Agrochemical Research and Design Principles

The morpholine class of fungicides has been effectively used in agriculture for many years. bcpc.org A key design principle in modern agrochemical research is the incorporation of fluorine-containing substituents to enhance efficacy and modulate physicochemical properties. The difluoromethyl group, in particular, has been increasingly utilized in the design of new pesticides.

The introduction of a difluoromethyl group can lead to improved metabolic stability, bioavailability, and binding affinity of agrochemicals. In the context of fungicides, morpholine derivatives are known to inhibit sterol biosynthesis in fungi. bcpc.orgnih.gov The combination of the morpholine scaffold with a difluoromethyl group in this compound presents a promising strategy for the development of new and effective fungicides. The design of such molecules would leverage the known antifungal activity of the morpholine core and the beneficial properties imparted by the difluoromethyl substituent. nih.govnih.gov

Emerging Directions and Methodological Challenges

Development of Sustainable and Eco-friendly Synthesis Methods for Difluoromethylated Morpholines

The chemical industry is increasingly prioritizing the development of sustainable and environmentally benign synthetic methodologies. Traditional routes to morpholine (B109124) synthesis often involve multiple steps, hazardous reagents, and significant waste generation. organic-chemistry.org Recent advancements in green chemistry offer promising alternatives for the synthesis of the morpholine core, which can be adapted for difluoromethylated analogues.

A significant step towards sustainable morpholine synthesis involves a one or two-step, redox-neutral protocol utilizing inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). organic-chemistry.orgnih.gov This method facilitates the conversion of 1,2-amino alcohols to morpholines under mild conditions, eliminating the need for toxic reagents and reducing waste. organic-chemistry.org For the synthesis of 2-(Difluoromethyl)-2,6-dimethylmorpholine, a hypothetical sustainable approach could involve a precursor such as 1-amino-2-(difluoromethyl)propan-2-ol, which would then be reacted with a suitable propylene (B89431) oxide derivative in a green solvent system.

Another avenue for eco-friendly synthesis is the utilization of fluoroform (CHF3) as a difluoromethylating agent. rsc.orgresearchgate.net Fluoroform is a non-toxic, ozone-benign gas, and its use as a reagent aligns with the principles of green chemistry. researchgate.net Continuous flow technologies have been developed for the difluoromethylation of sp3 carbons using fluoroform, which could potentially be applied to a suitable morpholine precursor. rsc.org The optimization of such a process for the synthesis of this compound would require careful selection of catalysts and reaction conditions to ensure high selectivity and yield.

The following table summarizes key aspects of emerging sustainable synthesis methods applicable to difluoromethylated morpholines:

| Method | Key Reagents | Advantages | Potential Application to this compound |

| Ethylene Sulfate Method | Ethylene sulfate, tBuOK | High yielding, one or two-step, redox-neutral, inexpensive reagents, environmentally friendly. organic-chemistry.orgnih.gov | Synthesis of the morpholine ring from a difluoromethylated amino alcohol precursor. |

| Fluoroform Difluoromethylation | Fluoroform (CHF3) | Atom-economical, utilizes a non-toxic reagent, suitable for continuous flow processes. rsc.orgresearchgate.net | Direct difluoromethylation of a 2,6-dimethylmorpholine (B58159) precursor. |

| Visible Light-Mediated Oxy-difluoromethylation | Difluoromethyltriphenylphosphonium bromide | Utilizes readily available starting materials, practical and scalable, excellent regio- and stereoselectivities. nih.gov | Intramolecular cyclization of an unsaturated precursor to form the difluoromethylated morpholine ring. |

Chemo- and Regioselective Difluoromethylation of Complex Architectures

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex molecules, particularly when introducing reactive functional groups like the difluoromethyl moiety. The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amino groups, making its selective incorporation into target molecules a key objective for chemists. rsc.org

Several strategies for difluoromethylation have been developed, including radical, transition metal-catalyzed, nucleophilic, and electrophilic methods. rsc.org The choice of method is crucial for controlling the position of the difluoromethyl group in a complex structure like a substituted morpholine. For instance, direct C-H difluoromethylation of a pre-formed 2,6-dimethylmorpholine ring would be an ideal atom-economical approach. However, achieving selectivity for the C2 position over other positions on the ring and the methyl groups would be a considerable challenge.

Recent research has demonstrated the direct C-3 difluoromethylation of the quinoline (B57606) ring, a previously elusive transformation. This highlights the potential for developing novel catalytic systems that can achieve high regioselectivity in the difluoromethylation of heterocyclic compounds. The development of a catalyst that can selectively functionalize the C2 position of 2,6-dimethylmorpholine would represent a significant breakthrough.

Challenges in the chemo- and regioselective difluoromethylation of a 2,6-dimethylmorpholine scaffold include:

Directing Group Control: The need for a directing group to guide the difluoromethylating agent to the desired position, which may require additional synthetic steps for its introduction and removal.

Steric Hindrance: The presence of the methyl groups at the C2 and C6 positions could sterically hinder the approach of the difluoromethylating reagent.

Electronic Effects: The electron-donating nature of the nitrogen atom in the morpholine ring will influence the reactivity of the adjacent C-H bonds, which must be carefully considered when designing a selective reaction.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, with the potential to accelerate the design and synthesis of novel compounds. arxiv.orgmdpi.com These technologies can be applied to predict molecular properties, design new molecules with desired characteristics, and even predict synthetic routes. mdpi.comresearchgate.net

For a target molecule like this compound, AI and ML algorithms could be employed in several ways:

De Novo Design: Generative AI models can design novel molecules with specific properties. osu.edu For instance, a model could be trained to generate morpholine derivatives with predicted biological activity, potentially identifying this compound as a promising candidate.

Synthesis Prediction: ML models can be trained on vast databases of chemical reactions to predict the most likely products of a given set of reactants and conditions. mdpi.com This can help chemists to identify viable synthetic routes to this compound and to anticipate potential side products. Some models can even suggest optimal reaction conditions, saving significant time and resources in the laboratory. researchgate.net

Property Prediction: AI can predict various physicochemical and biological properties of a molecule based on its structure. This allows for the virtual screening of large numbers of candidate compounds before committing to their synthesis. For this compound, this could include predictions of its solubility, metabolic stability, and potential off-target effects.

The integration of AI and ML into the workflow for developing this compound is summarized in the table below:

| Application | AI/ML Tool | Potential Impact |

| Compound Design | Generative Models (e.g., DiffSMol, PRODIGY) osu.edugatech.edu | Generation of novel difluoromethylated morpholine analogs with optimized properties. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identification of efficient and cost-effective synthetic routes. |

| Reaction Optimization | Machine Learning Models for Reaction Prediction | Prediction of optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts. researchgate.net |

| Property Prediction | QSAR and Deep Learning Models | Early assessment of drug-like properties and potential bioactivity. mdpi.com |

Exploration of Novel Reactivity Patterns of the Difluoromethyl Group within Morpholine Systems

The difluoromethyl group is not merely a passive substituent; its unique electronic properties can influence the reactivity of the entire molecule. The two electron-withdrawing fluorine atoms polarize the C-H bond of the CF2H group, allowing it to act as a lipophilic hydrogen bond donor. researchgate.net This property is crucial for its role as a bioisostere.

Within the this compound structure, the difluoromethyl group is positioned on a stereocenter, which could lead to interesting stereoselective reactions. Furthermore, the presence of the difluoromethyl group could influence the pKa of the morpholine nitrogen, affecting its basicity and nucleophilicity.

Potential areas for exploring the novel reactivity of this compound include:

Deprotonation of the CF2H group: Under strongly basic conditions, it may be possible to deprotonate the difluoromethyl group to generate a difluoromethyl anion, which could then be used in subsequent C-C bond-forming reactions.

Radical Reactions: The C-H bond of the difluoromethyl group can participate in radical reactions, opening up possibilities for further functionalization of the molecule.

Influence on Ring Conformation: The steric and electronic properties of the difluoromethyl group could influence the conformational equilibrium of the morpholine ring, which in turn could affect its biological activity.

High-Throughput Synthesis and Screening Methodologies for Compound Discovery

High-throughput synthesis (HTS) and screening are essential tools in modern drug discovery, allowing for the rapid synthesis and evaluation of large libraries of compounds. researchgate.net These technologies can be applied to the discovery of novel difluoromethylated morpholines with desirable biological activities.

A high-throughput approach to the synthesis of analogs of this compound could involve a parallel synthesis platform where various substituted amino alcohols are reacted with a common difluoromethylated building block. Automated purification and analysis would then allow for the rapid generation of a library of related compounds.

Once a library of compounds is synthesized, high-throughput screening can be used to evaluate their biological activity against a specific target. This process involves testing thousands of compounds in a short period using automated liquid handling and detection systems. researchgate.net The data generated from HTS can then be used to identify "hits" – compounds that show activity in the assay – which can then be further optimized in a lead discovery program.

A typical high-throughput workflow for the discovery of novel difluoromethylated morpholines is outlined below:

| Step | Description | Key Technologies |

| Library Design | In silico design of a library of difluoromethylated morpholine analogs with diverse substituents. | AI/ML for property prediction and diversity analysis. |

| Parallel Synthesis | Automated synthesis of the designed library of compounds. | Robotic liquid handlers, parallel reaction blocks. |

| Purification and Analysis | High-throughput purification and quality control of the synthesized compounds. | Automated chromatography systems, mass spectrometry. |

| High-Throughput Screening | Screening of the compound library against a biological target. | Robotic plate handlers, multi-well plate readers. |

| Data Analysis | Analysis of the screening data to identify active compounds ("hits"). | Cheminformatics software, statistical analysis tools. |

Q & A

Q. What are the optimal synthetic routes for 2-(difluoromethyl)-2,6-dimethylmorpholine in laboratory settings?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the morpholine ring via cyclization of precursors like 2,6-dimethylphenol with ethylene oxide under basic conditions (e.g., NaOH) .

- Step 2 : Introduction of the difluoromethyl group using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Reaction conditions (temperature, solvent polarity) must be carefully controlled to avoid side reactions.

- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound. Key challenges include managing the reactivity of fluorine and ensuring stereochemical integrity during ring formation .

Q. Which analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : -NMR and -NMR are critical for confirming the presence of the difluoromethyl group and methyl substituents. For example, the difluoromethyl group shows distinct splitting patterns in -NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- HPLC with UV/RI Detection : Assesses purity (>98% is typical for research-grade material) .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

The difluoromethyl group enhances metabolic stability by reducing oxidative metabolism (C-F bonds are resistant to cytochrome P450 enzymes). It also increases lipophilicity (logP), improving membrane permeability. Inductive effects from fluorine lower the pKa of adjacent amines, which can enhance bioavailability in physiological conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies in IC values (e.g., anti-inflammatory assays) often arise from assay conditions. Mitigation strategies include:

- Standardized Controls : Use reference compounds (e.g., diclofenac for anti-inflammatory assays) to calibrate results .

- Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to capture full activity profiles.

- Statistical Validation : Apply ANOVA or non-linear regression models to assess reproducibility across replicates .

Q. How does stereochemistry at the morpholine ring impact biological activity?

The cis-configuration of 2,6-dimethyl groups can enhance target binding via conformational pre-organization. For example, in analogs like cis-2,6-dimethyl-4-dodecylmorpholine, the dodecyl chain orientation improves membrane interaction, while methyl groups restrict ring puckering, optimizing ligand-protein docking . Computational modeling (e.g., molecular dynamics) is recommended to predict stereochemical effects on activity .

Q. What structural modifications improve the pharmacokinetic profile of this compound?

- Substituent Engineering : Replace methyl groups with bulkier alkyl chains (e.g., isopropyl) to modulate logP and solubility.

- Pro-drug Strategies : Introduce hydrolyzable esters (e.g., acetyl) to enhance oral absorption.

- Metabolic Blocking : Add electron-withdrawing groups (e.g., nitro) at para positions to slow hepatic clearance .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Systematic Substitution : Compare analogs with varying substituents (e.g., 2-methyl vs. 2-ethyl) in biological assays. For example, replacing dimethylamine with pyrrolidine in Mannich base derivatives increased anti-inflammatory IC values from 1.93 µM to 37.75 µM .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity trends .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the antioxidant activity of this compound?

- DPPH Radical Scavenging : Measures hydrogen-donating capacity; IC values < 100 µM indicate strong activity.

- FRAP Assay : Quantifies ferric ion reduction, useful for comparing redox potential against standards like quercetin .

- Cell-Based ROS Assays : Use fluorescent probes (e.g., DCFH-DA) in macrophage models to assess intracellular antioxidant effects .

Q. How can computational tools predict target interactions for this compound?

Q. What precautions are critical when handling fluorinated intermediates during synthesis?

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated reagents.

- Moisture Control : Store DAST under inert gas (Ar/N) to prevent hydrolysis.

- Waste Disposal : Neutralize fluorinated byproducts with aqueous Ca(OH) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.